molecular formula C11H14N2 B3092345 1-(1H-Indol-1-yl)propan-2-amine CAS No. 1227465-67-9

1-(1H-Indol-1-yl)propan-2-amine

Cat. No.: B3092345
CAS No.: 1227465-67-9
M. Wt: 174.24 g/mol
InChI Key: OZPPCCIRSILHOZ-UHFFFAOYSA-N
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Description

1-(1H-Indol-1-yl)propan-2-amine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by an indole ring attached to a propan-2-amine group, making it a versatile molecule in synthetic and medicinal chemistry.

Scientific Research Applications

1-(1H-Indol-1-yl)propan-2-amine has numerous applications in scientific research:

Mechanism of Action

Target of Action

1-(1H-Indol-1-yl)propan-2-amine, also known as alpha-methyltryptamine (AMT), is a stimulant and psychoactive drug . It is a non-selective serotonin receptor agonist and acts as a relatively balanced releasing agent of serotonin, norepinephrine, and dopamine .

Mode of Action

AMT interacts with its targets, the serotonin, norepinephrine, and dopamine receptors, to produce effects similar to 3,4-methylenedioxy-N-methylamphetamine (MDMA), despite being structurally dissimilar . The interaction with these receptors leads to changes in the neurotransmitter levels in the brain, which can result in various psychological and physiological effects.

Biochemical Pathways

It is known that it influences the serotonin, norepinephrine, and dopamine pathways, which are involved in mood regulation, alertness, and motor control, respectively .

Pharmacokinetics

Like many psychoactive substances, it is likely to be absorbed into the bloodstream after oral ingestion, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of AMT’s action include increased release and decreased reuptake of serotonin, norepinephrine, and dopamine in the brain. This can lead to heightened mood, increased energy, and altered perception . Side effects reported have included anxiety, restlessness, tachycardia, muscle tension, jaw tightness, headache, nausea, vomiting, and pupil dilation .

Action Environment

The action, efficacy, and stability of AMT can be influenced by various environmental factors. For instance, the substance’s stability may be affected by storage conditions, such as temperature . Additionally, individual factors such as the user’s metabolism, body weight, and tolerance can also influence the drug’s effects.

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of routes towards indoles has been a central theme in organic synthesis over the last century . There is still room for improvement in the field of indole synthesis . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Indol-1-yl)propan-2-amine typically involves the reaction of indole with propan-2-amine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction. For instance, indole can be reacted with 2-bromo-1-propanamine in the presence of a base such as potassium carbonate to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Indol-1-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the indole ring or the amine group .

Comparison with Similar Compounds

Uniqueness: 1-(1H-Indol-1-yl)propan-2-amine is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-indol-1-ylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-9(12)8-13-7-6-10-4-2-3-5-11(10)13/h2-7,9H,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPPCCIRSILHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401303574
Record name α-Methyl-1H-indole-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227465-67-9
Record name α-Methyl-1H-indole-1-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227465-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-1H-indole-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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